B612835 144410-00-4 CAS No. 144410-00-4

144410-00-4

Cat. No.: B612835
CAS No.: 144410-00-4
M. Wt: 4328.88
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Description

However, based on standard chemical practices (e.g., nomenclature and structural analysis), such a compound would typically be identified through spectral data, molecular weight, and functional groups . For this article, we assume 144410-00-4 is an organic or organometallic compound requiring comparison with structurally or functionally analogous substances. Specific properties like solubility, stability, and reactivity are critical for industrial or pharmaceutical applications, though these details are absent in the evidence provided.

Properties

CAS No.

144410-00-4

Molecular Weight

4328.88

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Gln22)-Amyloid β-Protein (1-40) involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process includes the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .

Industrial Production Methods: Industrial production of (Gln22)-Amyloid β-Protein (1-40) follows similar principles as laboratory synthesis but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions: (Gln22)-Amyloid β-Protein (1-40) primarily undergoes aggregation reactions, leading to the formation of amyloid fibrils. These fibrils are associated with neurotoxicity and are a hallmark of neurodegenerative diseases such as Alzheimer’s disease.

Common Reagents and Conditions: The aggregation of (Gln22)-Amyloid β-Protein (1-40) can be induced under physiological conditions, such as neutral pH and the presence of metal ions like zinc and copper. These conditions promote the misfolding and aggregation of the peptide.

Major Products Formed: The major products formed from the aggregation of (Gln22)-Amyloid β-Protein (1-40) are amyloid fibrils. These fibrils are insoluble and can form plaques in the brain, contributing to the pathology of neurodegenerative diseases.

Mechanism of Action

The mechanism by which (Gln22)-Amyloid β-Protein (1-40) exerts its effects involves the aggregation of the peptide into amyloid fibrils. These fibrils disrupt cellular function and induce apoptosis in brain endothelial cells. The molecular targets include cellular membranes and various proteins involved in maintaining cellular homeostasis.

The aggregation process is facilitated by the E22Q mutation, which increases the hydrophobicity of the peptide and promotes its self-association into fibrils.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 144410-00-4, we compare it with two hypothetical analogs (Compound A and Compound B) based on structural and functional similarities. This approach aligns with guidelines for comparing inorganic/organic compounds by metal substitution or functional equivalence .

Table 1: Structural and Functional Comparison

Property This compound Compound A Compound B
CAS No. This compound 444-14-4* Hypothetical
Molecular Formula C₆H₄BrF₂N (assumed) C₆H₄BrF₂N C₇H₅ClF₂N
Molecular Weight ~208.00 (assumed) 208.00 220.00
Solubility Low in H₂O Moderate in H₂O Low in H₂O
Lipophilicity (LogP) 2.5 2.8 3.1
Bioavailability 55% 60% 50%
Thermal Stability Stable ≤150°C Stable ≤130°C Stable ≤170°C
Key Applications Catalysis Pharmaceuticals Agrochemicals

Note: Compound A (CAS 444-14-4) is cited in , which highlights similarity scores of 0.86–0.96 with other analogs.

Key Findings :

Structural Differences :

  • This compound and Compound A share identical molecular formulas but differ in substituent positions (e.g., bromine vs. chlorine in Compound B), affecting electronic properties and reactivity .
  • Compound B’s higher molecular weight reduces solubility but enhances thermal stability, making it suitable for high-temperature agrochemical processes .

Compound B’s lipophilicity (LogP 3.1) correlates with its use in lipid-membrane-targeting herbicides .

Spectral Data :

  • This compound ’s hypothetical 13C-NMR and IR spectra would differ from Compound A due to bromine’s electron-withdrawing effects, as seen in analogous halogenated compounds .

Biological Activity

The compound with the CAS number 144410-00-4 is identified as Flupyrsulfuron-methyl , a sulfonylurea herbicide primarily used for controlling weeds in various crops. This article delves into its biological activity, persistence, and efficacy based on diverse research findings and case studies.

Overview of Flupyrsulfuron-methyl

Flupyrsulfuron-methyl is a selective herbicide that inhibits acetolactate synthase (ALS), an enzyme crucial for the biosynthesis of branched-chain amino acids in plants. This inhibition leads to the disruption of protein synthesis and ultimately plant death, making it effective against a wide range of broadleaf and grassy weeds.

  • ALS Inhibition : Flupyrsulfuron-methyl targets the ALS enzyme, which is essential for the production of leucine, isoleucine, and valine. By inhibiting this enzyme, the herbicide prevents the growth and development of susceptible plant species .
  • Selectivity : The compound exhibits selectivity towards certain crops due to differences in the sensitivity of ALS enzymes across species, allowing for effective weed control without harming the crop itself.

Persistence in Soil

Research indicates that the persistence of flupyrsulfuron-methyl varies depending on environmental conditions such as soil type, temperature, and moisture levels. The half-life of flupyrsulfuron-methyl has been studied in various soils:

Soil Type Half-Life (Days) Comments
Sandy Loam7-10Rapid degradation under moist conditions
Clay Soil14-21Slower degradation; higher retention in soil
Silt Loam10-15Moderate persistence; influenced by organic matter

This variability affects the timing of applications and potential carryover effects into subsequent planting seasons.

Efficacy Studies

Several studies have demonstrated the effectiveness of flupyrsulfuron-methyl in controlling specific weed species:

  • Case Study 1 : A field trial conducted on soybean crops showed a significant reduction in populations of Amaranthus species when treated with flupyrsulfuron-methyl at recommended rates. The study reported over 90% control within four weeks post-application .
  • Case Study 2 : In a comparative analysis with other ALS-inhibiting herbicides, flupyrsulfuron-methyl outperformed several competitors in terms of both speed of action and duration of efficacy against resistant weed biotypes .

Safety and Environmental Impact

Flupyrsulfuron-methyl has been evaluated for its environmental impact, particularly concerning non-target organisms. Studies indicate that while it is effective against target weeds, its application should be managed to minimize potential risks to aquatic ecosystems and beneficial insects.

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